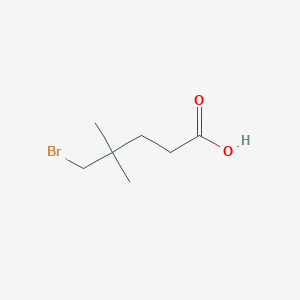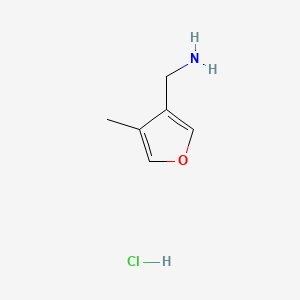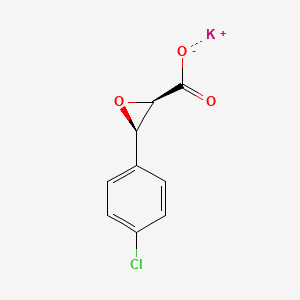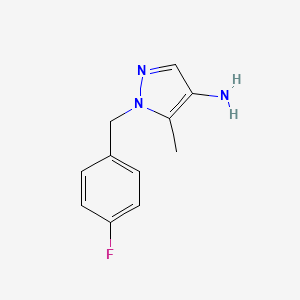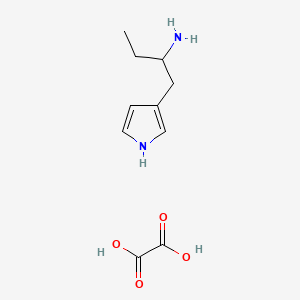
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines the structural features of pyrrole and butanamine with oxalic acid Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, while butanamine is an aliphatic amine Oxalic acid is a dicarboxylic acid known for its strong acidic properties
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using reductive amination.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions, often leading to the formation of pyrrolidines or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: Pyrrole can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidines, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrrole derivatives are known for their biological activity and are studied for their potential as pharmaceuticals.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves its interaction with molecular targets and pathways in biological systems. The pyrrole ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The exact mechanism depends on the specific application and target.
類似化合物との比較
1-(1H-pyrrol-3-yl)ethan-1-amine: This compound has a similar pyrrole structure but with a shorter aliphatic chain.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness: 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is unique due to its combination of pyrrole and butanamine structures with oxalic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H16N2O4 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
oxalic acid;1-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2.C2H2O4/c1-2-8(9)5-7-3-4-10-6-7;3-1(4)2(5)6/h3-4,6,8,10H,2,5,9H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
MZPUUERUYXTGPV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CNC=C1)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
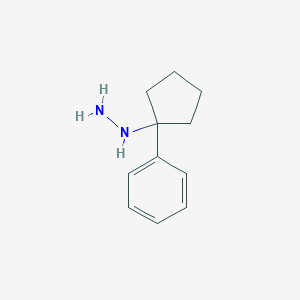

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)

![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
